molecular formula C12H7N3O3 B2751428 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime CAS No. 677749-42-7

7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime

Cat. No.: B2751428
CAS No.: 677749-42-7
M. Wt: 241.206
InChI Key: GHGQSEQQDVSSRE-OWBHPGMISA-N
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Description

Historical Development in Oxime Research

Oximes emerged as critical functional groups in organic synthesis following their initial characterization in the late 19th century. Early applications focused on their role as nucleophiles in Beckmann rearrangements and protecting groups for carbonyl compounds. The development of O-acyl oximes in the 2010s marked a paradigm shift, enabling transition metal-catalyzed C–H activation reactions for N-heterocycle construction. For instance, copper-catalyzed aza-Heck cyclizations using O-acyl oximes facilitated efficient pyrroline synthesis, bypassing traditional stoichiometric oxidant requirements. Contemporary research, as exemplified by fluxametamide and lepimectin insecticides, demonstrates oximes' capacity to serve as both synthetic intermediates and bioactive pharmacophores.

Research Significance in Heterocyclic Chemistry

The indeno-pyridine scaffold of 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime represents a strategic fusion of aromatic and partially saturated systems. Synthetic methodologies for analogous structures, such as EDAM-mediated annulations between ethylenediamine derivatives and 1,3-dicarbonyl compounds, enable precise control over ring substitution patterns. Key structural features influencing reactivity include:

Structural Feature Chemical Impact
Nitro group at C7 Enhances electrophilicity at adjacent carbons, directs regioselective functionalization
Oxime moiety at C5 Enables hydrogen bonding interactions, participates in metal coordination
Fused indeno-pyridine core Provides planar aromatic surface for π-π stacking interactions with biological targets

This combination facilitates applications in catalytic cascade reactions and targeted molecular recognition, particularly in enzyme inhibition contexts.

Position in JNK Inhibitor Research

Structural analogs of 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime demonstrate nanomolar affinity for JNK isoforms, as evidenced by indenoquinoxaline oximes showing Kd values of 22–275 nM against JNK1/3. The oxime group's geometry permits critical hydrogen bonds with kinase catalytic domains, while the nitro group modulates electron distribution across the aromatic system. Molecular docking studies suggest a binding mode where:

  • The indeno-pyridine core occupies the ATP-binding pocket
  • The oxime oxygen forms hydrogen bonds with Met149 and Gly150
  • Nitro group dipole interactions stabilize the DFG-out kinase conformation

These interactions mirror those observed in tryptanthrin-6-oxime inhibitors, confirming the pharmacophoric importance of the oxime-heteroaromatic combination.

Academic Research Objectives and Scope

Current investigations prioritize three domains:

  • Synthetic Methodology Optimization : Developing transition metal-free protocols for oxime introduction on preformed indeno-pyridine nuclei, building upon EDAM-mediated annulation strategies
  • Structure-Activity Relationship Elucidation : Systematically varying nitro group positioning and oxime substituents to map electronic effects on JNK binding affinity
  • Mechanistic Profiling : Utilizing cryo-EM and isothermal titration calorimetry to characterize oxime-kinase interaction thermodynamics

Ongoing work aims to establish this chemotype as a versatile platform for both synthetic chemistry and targeted drug discovery, particularly in inflammation modulation.

Properties

IUPAC Name

7-nitro-5-nitroso-1H-indeno[1,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c16-14-12-9-2-1-5-13-11(9)8-4-3-7(15(17)18)6-10(8)12/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJBDNGDWUQVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C3C=CC(=CC3=C(C2=C1)N=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime typically involves the nitration of 5H-indeno[1,2-b]pyridin-5-one followed by the conversion of the resulting nitro compound to the oxime. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxime formation involves the reaction of the nitro compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 7-amino-5H-indeno[1,2-b]pyridin-5-one oxime.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitrate derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime. It has been shown to exhibit inhibitory effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound induced apoptosis in prostate cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicated that 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Neuroprotective Effects

In neuropharmacological studies, the compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. It was found to enhance the expression of neurotrophic factors, thereby promoting neuronal survival and regeneration. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Herbicidal Activity

7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime has been investigated for its herbicidal properties. It has shown effectiveness in controlling undesirable plant growth by inhibiting specific enzymatic pathways essential for plant development. Field trials demonstrated significant reductions in weed populations when applied at optimal concentrations, making it a valuable candidate for developing new herbicides .

Plant Growth Regulation

Beyond herbicidal effects, this compound can act as a plant growth regulator. Studies indicate that it modulates growth processes by influencing hormone levels within plants, leading to enhanced growth rates and improved yield in certain crops. This dual functionality as both a herbicide and growth regulator makes it particularly appealing for agricultural applications .

Data Tables

Application AreaSpecific UseMechanism of ActionReference
PharmacologyAnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts cell wall synthesis
NeuroprotectionEnhances neurotrophic factor expression
AgricultureHerbicideInhibits enzymatic pathways
Growth RegulatorModulates plant hormone levels

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime was administered to prostate cancer cell lines. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study underscores its potential as a lead compound for further development in cancer therapy.

Case Study 2: Herbicidal Trials

Field trials conducted on common weeds showed that applying 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime resulted in over 80% weed control compared to untreated plots. The results suggest that this compound can be effectively utilized in integrated weed management strategies.

Mechanism of Action

The mechanism of action of 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxime group can also form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The indeno[1,2-b]pyridinone scaffold is highly versatile, with substituent positioning (e.g., nitro, aryl, or alkyl groups) critically influencing biological activity and physicochemical properties. Key analogs include:

3-Nitro-5H-Indeno[1,2-b]pyridin-5-one Derivatives
  • 2-((2-Fluorophenethyl)amino)-3-nitro-5H-indeno[1,2-b]pyridin-5-one (8e): Features a nitro group at C3 and an amino-fluorophenethyl side chain. Reported molecular formula: C20H15FN3O3 (m/z: 364.1092) . Comparison: The nitro group at C3 versus C7 may alter electronic distribution and binding affinity. Positional differences in nitro substitution are known to modulate enzyme inhibition, as seen in MAO inhibitors where C7/C8 substituents dictate activity .
7-Phenyl Derivatives
  • 7-Phenyl-5H-indeno[1,2-b]pyridin-5-one (9a): Substituted with a phenyl group at C6. Synthesized via palladium-catalyzed cyclization (63–69% yield) .
Azafluorenones with Fluorophenyl Groups
  • 4-(4-Fluorophenyl)-2-(4-substitutedphenyl)-5H-indeno[1,2-b]pyridin-5-ones (I1-I8): Exhibit cytotoxicity, with IC50 values in cancer cell lines. Molecular weights range from ~300–400 g/mol . Comparison: Fluorine substitution improves metabolic stability and bioavailability, whereas the nitro group in the target compound may confer stronger electron-withdrawing effects, influencing reactivity .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Substituents Biological Activity
7-Nitro-5H-indeno[1,2-b]pyridin-5-one oxime Not explicitly reported 7-NO2, 5-oxime Hypothesized enzyme inhibition
5-Ethyl-2,3,8-trimethoxy analog (4m) C21H22N2O4 114–116 53 5-Ethyl, 2,3,8-OMe Not reported
3-Fluoro-5-methyl analog (4n) C17H13FN2O 164–166 57 3-F, 5-Me Not reported
TI-1-190 (Novel derivative) C21H13N3O2 2-Furan, 4-pyridinyl Topoisomerase IIα inhibitor

Key Observations :

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, fluorine) exhibit higher melting points (e.g., 164–166°C for 4n) compared to alkyl-substituted analogs (114–116°C for 4m) .
  • Yield: Synthetic yields for indeno[1,2-b]pyridinones vary widely (38–69%), depending on substituents and methods (e.g., palladium catalysis vs. one-pot reactions) .

Biological Activity

7-Nitro-5H-indeno[1,2-b]pyridin-5-one oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group at the 7-position and an oxime functional group, which are critical for its biological activity. Its chemical formula is C10H6N2O3C_{10}H_{6}N_{2}O_{3}, with a molecular weight of approximately 218.16 g/mol.

The biological activity of 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit acetohydroxyacid synthase (AHAS), disrupting the biosynthesis of branched-chain amino acids essential for protein synthesis and cell growth.
  • Cell Cycle Interference : The compound may also affect cell cycle progression by targeting cyclin-dependent kinases (CDKs), leading to significant cytotoxic effects against certain cancer cell lines.

Biological Activity Data

Activity Type Tested Pathogens/Cells Result Reference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 μg/mL
CytotoxicityVarious cancer cell linesSignificant cytotoxic activity observed
Enzyme InhibitionAHASGrowth inhibition noted
Biofilm FormationStaphylococcus epidermidisSuperior reduction in biofilm formation

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime against several pathogens. The compound displayed potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL, indicating its potential as an effective antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research focused on the cytotoxic effects of the compound on various cancer cell lines demonstrated significant growth inhibition. The mechanism was linked to the compound's ability to interfere with CDK activity, which is crucial for cell cycle regulation.

Case Study 3: Enzyme Inhibition Mechanism

The inhibition of AHAS by the compound was studied in detail, revealing that it disrupts the biosynthesis pathway necessary for amino acid production, leading to growth inhibition in susceptible organisms.

Q & A

Q. What are the established synthetic methodologies for preparing 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime, and what key experimental parameters influence yield?

Methodological Answer: The synthesis of this compound can be approached via:

  • Palladium-catalyzed auto-tandem reactions , which enable sequential C–C bond formation and cyclization. Key parameters include catalyst loading (e.g., Pd(OAc)₂), ligand selection, and temperature control (typically 80–120°C) to optimize regioselectivity .
  • Skraup reaction derivatives , adapted for nitro-substituted heterocycles, using concentrated acidic conditions (H₂SO₄ or polyphosphoric acid) and controlled heating to prevent over-oxidation .
  • One-pot solvent-involved synthesis , where solvent polarity (e.g., DMF or ethanol) and stoichiometric ratios of precursors (e.g., oxime donors) critically affect cyclization efficiency and byproduct formation .

Q. How can researchers confirm the structural integrity of 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime using spectroscopic and crystallographic techniques?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–N nitro group: ~1.45 Å) and dihedral angles, with R factors < 0.06 ensuring accuracy .
  • Multidimensional NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify key signals, such as the oxime proton (δ 10–12 ppm) and aromatic protons (δ 7–9 ppm). 2D techniques (COSY, HSQC) confirm spin-spin coupling and connectivity .
  • Spectroscopic databases : Compare IR (e.g., nitro stretch: ~1520 cm⁻¹) and mass spectra (m/z) with NIST reference data .

Q. What safety protocols are recommended for handling nitro-substituted indeno-pyridine derivatives during synthesis?

Methodological Answer:

  • Ventilation and PPE : Use fume hoods for reactions releasing NOₓ gases. Wear nitrile gloves, goggles, and flame-resistant lab coats .
  • Waste management : Neutralize acidic byproducts (e.g., from Skraup reactions) with sodium bicarbonate before disposal.
  • Emergency measures : Immediate rinsing for skin/eye contact and medical consultation for inhalation exposure, as per SDS guidelines .

Advanced Research Questions

Q. How can contradictory data in reaction yields or spectroscopic results be systematically addressed during the synthesis of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst) affecting yield discrepancies .
  • Cross-validation : Confirm NMR assignments via independent techniques (e.g., HMBC for long-range coupling) or alternative solvents to resolve signal overlap .
  • Replication : Repeat reactions under identical conditions to distinguish human error from systemic issues (e.g., impurity profiles via HPLC) .

Q. What computational approaches are suitable for predicting the reactivity of the nitro group in this compound under varying reaction conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, nitro group reduction potentials can be modeled using B3LYP/6-31G* basis sets .
  • Molecular dynamics simulations : Assess steric effects of the nitro group on binding interactions in catalytic cycles (e.g., Pd-mediated cross-coupling) .

Q. What mechanistic insights exist regarding the cyclization steps involved in forming the indeno-pyridine core?

Methodological Answer:

  • Pd-catalyzed pathways : Cyclization proceeds via oxidative addition of aryl halides to Pd(0), followed by intramolecular C–H activation. Solvent polarity (e.g., DMF) stabilizes intermediates and accelerates reductive elimination .
  • Acid-mediated cyclization : Protonation of carbonyl groups in Skraup-like reactions facilitates ring closure, with nitro groups acting as electron-withdrawing directors .

Q. How does the nitro group's electronic and steric effects influence the compound's bioactivity or interaction with biological targets?

Methodological Answer:

  • Electronic effects : The nitro group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites). This was observed in analogous compounds showing NF-κB inhibition (IC₅₀: ~5 µM) .
  • Steric hindrance : Substituent positioning (para vs. meta) modulates binding affinity. For example, nitro at C7 in indeno-pyridines reduces steric clash in planar binding pockets .

Q. What strategies optimize reaction conditions for introducing the oxime moiety while minimizing side reactions?

Methodological Answer:

  • pH control : Conduct oximation at neutral pH (7–8) to avoid competing hydrolysis. Use hydroxylamine hydrochloride in ethanol/water mixtures .
  • Temperature modulation : Maintain 0–25°C during oxime formation to prevent retro-aldol side reactions.
  • Protecting groups : Temporarily block reactive sites (e.g., carbonyls) with trimethylsilyl chloride before oximation .

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